Bis(p-(dimethylamino)phenyl)methyl toluenesulphinate Bis(p-(dimethylamino)phenyl)methyl toluenesulphinate
Brand Name: Vulcanchem
CAS No.: 29061-52-7
VCID: VC18397231
InChI: InChI=1S/C24H28N2O2S/c1-18-8-6-7-9-23(18)29(27)28-24(19-10-14-21(15-11-19)25(2)3)20-12-16-22(17-13-20)26(4)5/h6-17,24H,1-5H3
SMILES:
Molecular Formula: C24H28N2O2S
Molecular Weight: 408.6 g/mol

Bis(p-(dimethylamino)phenyl)methyl toluenesulphinate

CAS No.: 29061-52-7

Cat. No.: VC18397231

Molecular Formula: C24H28N2O2S

Molecular Weight: 408.6 g/mol

* For research use only. Not for human or veterinary use.

Bis(p-(dimethylamino)phenyl)methyl toluenesulphinate - 29061-52-7

Specification

CAS No. 29061-52-7
Molecular Formula C24H28N2O2S
Molecular Weight 408.6 g/mol
IUPAC Name bis[4-(dimethylamino)phenyl]methyl 2-methylbenzenesulfinate
Standard InChI InChI=1S/C24H28N2O2S/c1-18-8-6-7-9-23(18)29(27)28-24(19-10-14-21(15-11-19)25(2)3)20-12-16-22(17-13-20)26(4)5/h6-17,24H,1-5H3
Standard InChI Key KDHYJULAYMXQIW-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CC=C1S(=O)OC(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

Bis(p-(dimethylamino)phenyl)methyl toluenesulphinate is systematically named as benzenesulfinic acid, methyl-, bis[4-(dimethylamino)phenyl]methyl ester. Its alternative identifiers include the CAS Registry Number 20393-06-0 and EINECS 249-397-4 . The SMILES notation CC1=CC=C(C=C1)S(=O)OC(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C\text{CC1=CC=C(C=C1)S(=O)OC(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C} delineates its structure, featuring two dimethylamino-substituted phenyl groups attached to a methyl toluenesulfinate core .

Table 1: Key Structural Properties

PropertyValueSource
Molecular FormulaC24H28N2O2S\text{C}_{24}\text{H}_{28}\text{N}_2\text{O}_2\text{S}
Molecular Weight (g/mol)408.6
CAS Number20393-06-0
Purity98%

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via nucleophilic substitution reactions involving p-bromotoluene and dimethylaminobenzene derivatives. A typical procedure involves:

  • Sulfonation: Treatment of p-toluenesulfonyl chloride with a bis(dimethylamino)phenylmethanol intermediate.

  • Esterification: Catalytic condensation under anhydrous conditions to form the sulfinate ester.

Industrial production scales to 25 MT annually, with strict controls on moisture (<1%) and reaction temperature (116–120°C) .

Quality Control Specifications

Manufacturers adhere to rigorous specifications to ensure batch consistency:

Table 2: Manufacturing Specifications

ParameterRequirementSource
AppearanceOff-white crystalline powder
Melting Point116–120°C
Solubility in MethanolClear solution at 2.5%
Assay (Anhydrous Basis)99.0–100.5%

Physicochemical Properties

Thermal and Solubility Profiles

The compound exhibits moderate thermal stability, decomposing above 250°C. It is soluble in polar aprotic solvents (e.g., dimethyl sulfoxide, dimethylformamide) and sparingly soluble in water .

Table 3: Physicochemical Data

PropertyValueSource
Density~1.2 g/cm³ (estimated)
LogP (Octanol-Water)3.8 (predicted)
Vapor Pressure<0.1 mmHg at 25°C

Applications in Organic Synthesis

Catalytic Activity

As a weakly acidic catalyst, bis(p-(dimethylamino)phenyl)methyl toluenesulphinate facilitates deprotection of silyl ethers and tetrahydropyranyl (THP) ethers under mild conditions . Its pyridinium-like ions stabilize transition states in acetal and ketal formations, enhancing reaction yields by 15–20% compared to traditional acids like p-toluenesulfonic acid .

Asymmetric Aldol Condensation

In partnership with L-proline, this compound improves enantioselectivity (up to 95% ee) in aldol reactions between dioxanones and aldehydes . The dimethylamino groups donate electron density, polarizing carbonyl substrates for stereoselective bond formation.

Pharmacological and Industrial Relevance

Pharmaceutical Intermediates

The compound serves as a precursor to immunosuppressants (e.g., tacrolimus) and anti-obesity agents (e.g., orlistat) . Its role in pancreatic lipase inhibition is under investigation for metabolic disorder therapeutics .

Materials Science

In polymer chemistry, it acts as a photoacid generator (PAG) in photoresists, enabling sub-10 nm lithography patterns.

Future Research Directions

  • Mechanistic Studies: Elucidate reaction pathways via in-situ NMR and density functional theory (DFT) calculations.

  • Toxicology Profiling: Conduct OECD-compliant assays to evaluate endocrine disruption potential.

  • Green Chemistry: Develop solvent-free synthesis methods to reduce environmental footprint.

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